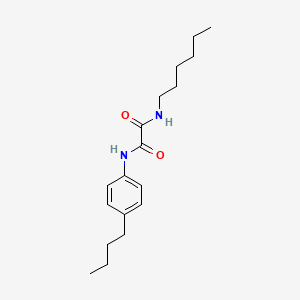
N-(5-pentyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide
Übersicht
Beschreibung
N-(5-pentyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide, also known as PTZTP, is a chemical compound that has gained significant interest in scientific research. It belongs to the class of thiadiazole derivatives, which have been found to exhibit various biological activities. PTZTP has been studied for its potential use in the treatment of neurological disorders such as epilepsy and Alzheimer's disease. In
Wirkmechanismus
The exact mechanism of action of N-(5-pentyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide is not fully understood. However, it has been proposed that this compound modulates the activity of various neurotransmitters by acting on their receptors. This compound has been found to enhance the activity of GABA receptors, which are involved in the inhibition of neuronal activity. It has also been shown to inhibit the activity of glutamate receptors, which are involved in the excitation of neuronal activity. Furthermore, this compound has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, which is involved in memory and cognitive function.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In animal studies, this compound has been found to reduce the frequency and duration of seizures. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Furthermore, this compound has been found to reduce oxidative stress and inflammation, which are involved in the pathophysiology of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-pentyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential use in the treatment of neurological disorders. However, there are also some limitations to the use of this compound in lab experiments. This compound has been found to exhibit low solubility in water, which can make it difficult to administer in animal studies. Furthermore, the exact mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of lab experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(5-pentyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide. One potential direction is to further explore the mechanism of action of this compound. This can help to better understand how this compound modulates the activity of neurotransmitters and can lead to the development of more effective treatments for neurological disorders. Another potential direction is to explore the potential use of this compound in the treatment of other neurological disorders such as Parkinson's disease and multiple sclerosis. Furthermore, the development of more water-soluble forms of this compound can help to overcome the limitations of its low solubility in water.
Wissenschaftliche Forschungsanwendungen
N-(5-pentyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide has been extensively studied for its potential use in the treatment of neurological disorders. In animal studies, this compound has been found to exhibit anticonvulsant and neuroprotective effects. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. This compound has been found to modulate the activity of various neurotransmitters such as GABA, glutamate, and acetylcholine, which are involved in the pathophysiology of neurological disorders.
Eigenschaften
IUPAC Name |
N-(5-pentyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3OS/c1-2-3-6-15-21-24-25-22(27-21)23-20(26)16-19(17-11-7-4-8-12-17)18-13-9-5-10-14-18/h4-5,7-14,19H,2-3,6,15-16H2,1H3,(H,23,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHHBFMHRVYFQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=NN=C(S1)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{[6-tert-butyl-3-(ethoxycarbonyl)-1-benzothien-2-yl]amino}-5-oxopentanoic acid](/img/structure/B4709927.png)
![isopropyl 2-{[amino(imino)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4709935.png)

![N-(3,5-dichlorophenyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4709941.png)
![2-cyano-3-{4-methoxy-3-[2-(4-morpholinyl)ethoxy]phenyl}-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide](/img/structure/B4709958.png)

![N-(2-(4-bromophenyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4709969.png)

![2-octyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B4709993.png)
![2-({4-ethyl-5-[(2-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B4709995.png)
![2-(1,3-benzodioxol-5-ylmethylene)-6-methoxybenzo[de]chromen-3(2H)-one](/img/structure/B4710001.png)
![1-[6-(2-fluorophenoxy)hexyl]piperidine](/img/structure/B4710014.png)
![4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-piperazinecarbothioamide](/img/structure/B4710017.png)
![2-[4-methyl-3-(1-piperidinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide](/img/structure/B4710031.png)